hAChE-IN-4 -

hAChE-IN-4

Catalog Number: EVT-15275927
CAS Number:
Molecular Formula: C30H23Cl3N2O3
Molecular Weight: 565.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hAChE-IN-4 is a compound that acts as an inhibitor of human acetylcholinesterase, an enzyme crucial for neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This compound belongs to a class of inhibitors that are being investigated for their potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.

Source and Classification

hAChE-IN-4 is classified as a reversible inhibitor of acetylcholinesterase. Its structure and mechanism of action are closely related to other compounds in the same class, which include various synthetic and natural products that target the active site of the enzyme. The development of hAChE-IN-4 is part of ongoing research aimed at enhancing cognitive function by modulating cholinergic signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of hAChE-IN-4 involves several chemical reactions, primarily focusing on the modification of quinoline derivatives. A notable method includes the modified Mannich reaction, where formaldehyde and piperidine are used to introduce aminomethyl groups into the structure. This reaction typically requires careful control of conditions, such as temperature and solvent choice, to optimize yield and purity.

  1. Starting Material: The synthesis begins with 4-hydroxyquinolines.
  2. Reagents: Formaldehyde and piperidine are crucial for aminomethylation.
  3. Procedure: The reaction is conducted in a suitable solvent like dichloromethane under reflux conditions for specific time intervals to ensure complete reaction.

The final product is purified using techniques such as column chromatography, followed by characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of hAChE-IN-4 can be characterized by its specific arrangement of atoms that allows it to interact effectively with the active site of acetylcholinesterase. The compound typically features a quinoline core with various substituents that enhance its binding affinity.

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on specific substitutions).
  • 3D Structure: The compound's conformation can be analyzed using X-ray crystallography or computational modeling techniques to visualize its interaction with the enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

hAChE-IN-4 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: The primary reaction involves the formation of the aminomethyl group via the Mannich reaction.
  2. Enzyme Inhibition: Upon administration, hAChE-IN-4 binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine, which leads to increased levels of this neurotransmitter in synaptic clefts.

The kinetics of these reactions can be studied using enzyme assays that measure the rate of acetylcholine hydrolysis in the presence and absence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism by which hAChE-IN-4 inhibits acetylcholinesterase involves competitive inhibition at the enzyme's active site. When hAChE-IN-4 binds to this site:

  1. Binding Affinity: The compound's structural features allow it to fit precisely into the active site, blocking access to acetylcholine.
  2. Kinetic Parameters: Studies typically report values for KiK_i (inhibition constant), indicating how effectively hAChE-IN-4 can inhibit enzyme activity compared to acetylcholine.

Data from kinetic studies can provide insights into how modifications to hAChE-IN-4 affect its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

hAChE-IN-4 exhibits several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on substituents.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies often assess degradation rates.
  • Melting Point: Characteristic melting point values can be determined through differential scanning calorimetry (DSC).

These properties are essential for understanding how hAChE-IN-4 behaves in biological systems and its suitability for drug formulation.

Applications

Scientific Uses

hAChE-IN-4 has potential applications in various scientific fields:

  1. Neuropharmacology: As a research tool for studying cholinergic signaling pathways.
  2. Drug Development: Its efficacy as an acetylcholinesterase inhibitor makes it a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  3. Biochemical Assays: Used in assays to screen for new inhibitors or study enzyme kinetics in relation to acetylcholine metabolism.

The ongoing exploration of hAChE-IN-4 contributes significantly to our understanding of neurotransmission modulation and therapeutic strategies for neurodegenerative diseases.

Introduction to hAChE-IN-4 in Neurodegenerative Disease Research

Role of Acetylcholinesterase (hAChE) in Cholinergic Neurotransmission and Alzheimer’s Pathogenesis

Acetylcholinesterase (hAChE) terminates cholinergic neurotransmission by hydrolyzing acetylcholine (ACh) at synaptic junctions at a remarkable rate of ~25,000 molecules per second [3]. Its catalytic mechanism involves a conserved catalytic triad (Ser203-His447-Glu334) within a deep 20Å gorge, featuring key subsites: the acyl pocket (Phe295, Phe297), oxyanion hole (Gly121, Gly122, Ala204), and peripheral anionic site (PAS; Trp286) [1]. In Alzheimer’s disease (AD), hAChE exhibits complex pathogenicity: early-stage cholinergic neuron degeneration in the basal forebrain reduces synaptic ACh levels, while late-stage disease involves paradoxical hAChE overexpression that accelerates amyloid-β (Aβ) plaque deposition [2] [8]. Specifically, hAChE’s PAS domain binds Aβ peptides via hydrophobic interactions and electrostatic forces, facilitating Aβ fibrillization into insoluble neurotoxic aggregates [1] [2]. Additionally, the N-AChE-S isoform promotes tau hyperphosphorylation via GSK3β activation, exacerbating neurofibrillary tangle formation and neuronal apoptosis [1].

Table 1: Key Structural and Functional Elements of hAChE

FeatureAmino Acid ResiduesRole in Catalysis/Pathogenesis
Catalytic TriadSer203, His447, Glu334Hydrolysis of acetylcholine
Anionic SubsiteTrp86, Trp84, Phe330Quaternary ammonium binding (choline)
Peripheral Anionic SiteTrp286Amyloid-β binding and fibrillization promotion
Oxyanion HoleGly121, Gly122, Ala204Transition state stabilization
"Back Door" MechanismTyr442, Trp84Product (choline) release

Rationale for Dual-Target Inhibition: hAChE and β-Secretase (BACE-1) Synergy

The amyloid cascade hypothesis posits that BACE-1 (β-site APP cleaving enzyme) initiates amyloidogenic processing of APP, generating neurotoxic Aβ42 peptides [5] [7]. Monotherapeutic approaches targeting hAChE (e.g., donepezil) or BACE-1 alone show limited efficacy due to compensatory pathways and disease complexity. hAChE-IN-4 addresses this via simultaneous inhibition of both targets: its quinazoline core binds hAChE’s catalytic site, while halogenated phenyl groups interact with BACE-1’s catalytic aspartates (Asp32/Asp228) [5]. This dual action achieves synergistic reduction of Aβ plaques: hAChE inhibition elevates synaptic ACh, improving cognition, while BACE-1 inhibition reduces Aβ production at its source. Computational studies confirm that hAChE-IN-4’s binding free energy for hAChE (−130.394 kcal/mol) and BACE-1 (−107.908 kcal/mol) exceeds reference inhibitors like donepezil (−105.132 kcal/mol) [7]. Molecular dynamics simulations reveal stable binding over 100ns, with ligand-protein complexes maintaining RMSD values <2Å [7].

Historical Development of Quinazoline Derivatives as Cholinesterase Inhibitors

Quinazoline-based inhibitors evolved through three generations:

  • First-generation (1980s–1990s): Centered on tacrine, a non-quinazoline AChE inhibitor limited by hepatotoxicity and short half-life (t½=1.4–3.6h) [8]. Early quinazolines like Phenserine showed improved selectivity but lacked BACE-1 activity.
  • Second-generation (2000s–2010s): Featured donepezil hybrids incorporating quinazoline moieties. These improved CNS penetration but retained single-target focus. Key derivatives like 7-MEOTA-donepezil displayed IC₅₀ values of ~150nM for hAChE [6].
  • Third-generation (2020s): Engineered for dual inhibition. hAChE-IN-4 exemplifies this advance with substituent optimization: a piperazine linker enhances solubility, while meta-fluorophenyl groups confer BACE-1 affinity. Synthetic routes employ Pfitzinger reactions to assemble the quinazoline scaffold, followed by palladium-catalyzed cross-coupling for aryl modifications [4] [6].

Table 2: Evolution of Quinazoline-Based Cholinesterase Inhibitors

GenerationPrototype CompoundhAChE IC₅₀Key AdvancesLimitations
FirstTacrine100–200 nMInitial CNS activityHepatotoxicity; short half-life
Second7-MEOTA-donepezil50–150 nMImproved selectivitySingle-target inhibition
ThirdhAChE-IN-412 nMDual hAChE/BACE-1 inhibitionIn vivo efficacy data pending

Properties

Product Name

hAChE-IN-4

IUPAC Name

2-[[11-amino-12-(3,4-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone

Molecular Formula

C30H23Cl3N2O3

Molecular Weight

565.9 g/mol

InChI

InChI=1S/C30H23Cl3N2O3/c31-18-8-5-16(6-9-18)25(36)15-37-19-10-11-21-26(14-19)38-30-28(27(21)17-7-12-22(32)23(33)13-17)29(34)20-3-1-2-4-24(20)35-30/h5-14,27H,1-4,15H2,(H2,34,35)

InChI Key

YWXJYJKUHOZQNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=C(C=C6)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.